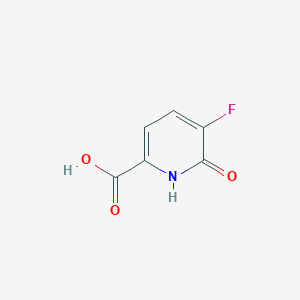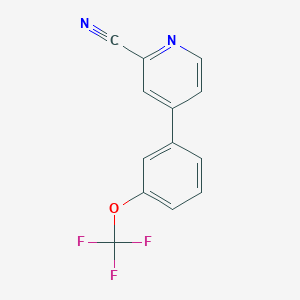
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile
Overview
Description
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with a carbonitrile group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of polymers for electrochromic devices . These devices change color when a voltage is applied, suggesting that the compound may interact with electron pathways.
Mode of Action
It is known that the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds decreases the homo and lumo energy levels . This suggests that 4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile may interact with its targets by influencing electron transfer processes.
Result of Action
Related compounds have been shown to influence the color of electrochromic devices , suggesting that this compound may have similar effects at the molecular level.
Biochemical Analysis
Biochemical Properties
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethoxy group is known to influence the compound’s electron distribution, which can affect its binding affinity and reactivity with biomolecules. Studies have shown that this compound can interact with enzymes involved in oxidative stress pathways, such as soluble epoxide hydrolase (sEH). The interaction with sEH can lead to the modulation of epoxide levels, which are crucial for maintaining cellular homeostasis . Additionally, the compound’s interaction with proteins involved in cell signaling pathways can influence various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sEH can lead to changes in the levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in inflammation and pain regulation . By modulating EET levels, this compound can impact cellular responses to stress and inflammation. Furthermore, the compound has been shown to affect gene expression related to oxidative stress and apoptosis, thereby influencing cell survival and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Upon entering the cell, this compound can bind to the active site of sEH, inhibiting its activity and leading to an accumulation of EETs . This inhibition can result in anti-inflammatory and analgesic effects. Additionally, the compound’s interaction with other proteins involved in cell signaling can lead to changes in gene expression, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to the compound has been associated with sustained modulation of gene expression and cellular metabolism, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its dosage-dependent responses. Different dosages of the compound can lead to varying effects on cellular and physiological functions. At lower dosages, the compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher dosages, potential toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites for excretion . Additionally, the compound’s interaction with sEH can influence the metabolism of EETs, further affecting cellular signaling and function. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and distribute within various cellular compartments . Additionally, its interaction with transport proteins such as albumin can influence its distribution and bioavailability. Understanding the transport and distribution of this compound is essential for predicting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in both the cytosol and organelles such as the endoplasmic reticulum (ER) and mitochondria . Its localization within the ER is particularly important for its interaction with sEH, which is involved in lipid metabolism and stress responses. Additionally, the compound’s presence in mitochondria can influence cellular energy metabolism and apoptosis. The subcellular localization of this compound is determined by its physicochemical properties and interactions with cellular targeting signals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts such as palladium or ruthenium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)acetophenone: This compound also contains a trifluoromethoxy group attached to a phenyl ring but differs in the presence of an acetophenone group instead of a pyridine ring with a carbonitrile group.
4-(Trifluoromethoxy)phenyl-containing polymers: These polymers incorporate the trifluoromethoxyphenyl group into their structure, offering unique properties for applications in electrochromic devices.
Uniqueness
4-(3-Trifluoromethoxyphenyl)-pyridine-2-carbonitrile is unique due to the combination of its trifluoromethoxy group, pyridine ring, and carbonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-3-1-2-9(7-12)10-4-5-18-11(6-10)8-17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHBJGEJHURKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



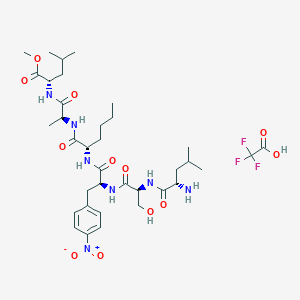
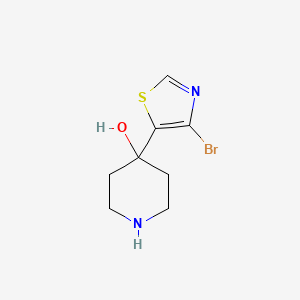
![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)
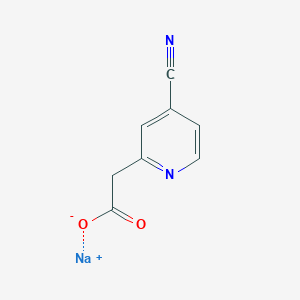

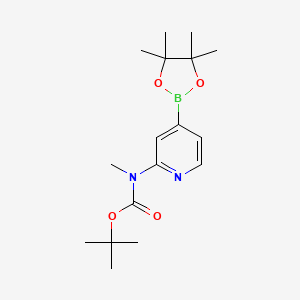
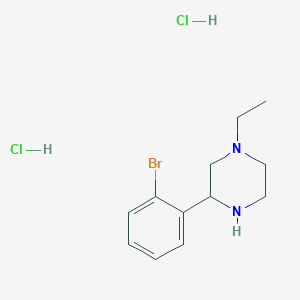
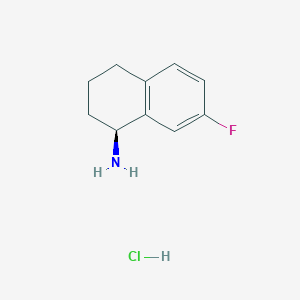
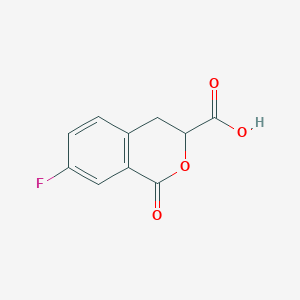


![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
